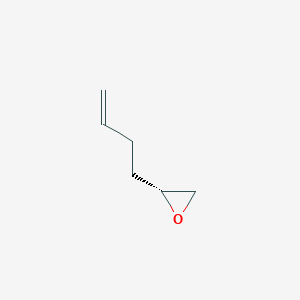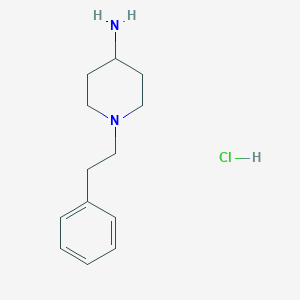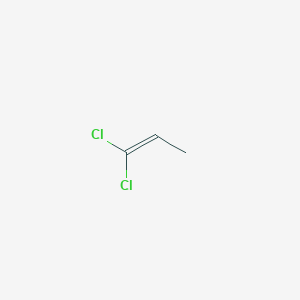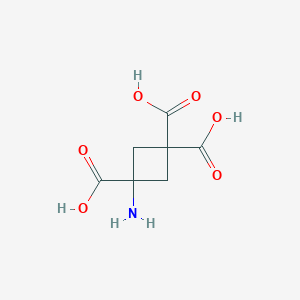
1,3,5-三溴苯
描述
1,3,5-Tribromobenzene is used as an intermediate for active pharmaceutical ingredient manufacturing. It acts as an intermediate for the preparation of 1,3,5-trimethoxytoluene . It is a precursor to C3-symmetric molecules .
Synthesis Analysis
1,3,5-Tribromobenzene can be efficiently prepared in two reaction steps from 1,3,5-tribromobenzene . Another method involves treating benzene with bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) .Molecular Structure Analysis
The molecular formula of 1,3,5-Tribromobenzene is C6H3Br3. Its average mass is 314.800 Da and its monoisotopic mass is 311.778473 Da .Chemical Reactions Analysis
1,3,5-Tribromobenzene is a precursor to C3-symmetric molecules. It undergoes a Suzuki reaction with three equivalents of 4-formylphenylboronic acid to form 1,3,5-tris (4-formylphenyl)benzene (TFPB), a monomer for covalent organic frameworks .Physical And Chemical Properties Analysis
1,3,5-Tribromobenzene is a colorless solid with a melting point of 122 °C and a boiling point of 271 °C . It has a density of 2.3±0.1 g/cm³ .科学研究应用
Here is a comprehensive analysis of the scientific research applications of 1,3,5-Tribromobenzene:
Analytical Chemistry: Internal Standard for Cyanide Detection
1,3,5-Tribromobenzene is used as an internal standard during the derivatization step in the determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry .
Organic Synthesis: Intermediate for Pharmaceutical Manufacturing
This compound serves as an intermediate in the manufacturing of active pharmaceutical ingredients .
Materials Science: Formation of Molecular Complexes
It forms molecular complexes of 1:2 stoichiometry with [60]-and [70] fullerenes, which are of interest in materials science due to their unique properties .
Solvent Solubility Studies
The solubility of 1,3,5-Tribromobenzene has been measured in various binary solvent mixtures, which is important for understanding its behavior in different chemical environments .
Intermediate for Trimethoxytoluene Preparation
It acts as an intermediate for the preparation of 1,3,5-trimethoxytoluene, a compound used in various chemical synthesis processes .
作用机制
安全和危害
属性
IUPAC Name |
1,3,5-tribromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDUZLFWHVQCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052307 | |
| Record name | 1,3,5-Tribromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tribromobenzene | |
CAS RN |
626-39-1 | |
| Record name | 1,3,5-Tribromobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Tribromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 626-39-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3,5-tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Tribromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-tribromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-TRIBROMOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3TD0U1OAQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,3,5-tribromobenzene?
A1: 1,3,5-Tribromobenzene has a molecular formula of C6H3Br3 and a molecular weight of 314.80 g/mol.
Q2: How can 1,3,5-tribromobenzene be characterized spectroscopically?
A2: 1,3,5-Tribromobenzene can be characterized using various spectroscopic techniques including:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide information about the hydrogen and carbon environments within the molecule. For instance, scalar relaxation measurements of 13C NMR signals in 1,3,5-tribromobenzene have been used to determine bromine-carbon spin-spin coupling constants and relaxation rates of quadrupole bromine nuclei. []
- Raman Spectroscopy: Similar to IR, Raman spectroscopy provides complementary information on molecular vibrations and can be used in conjunction with IR for a more comprehensive analysis. []
Q3: How does the morphology of materials synthesized using 1,3,5-tribromobenzene as a building block influence their properties?
A3: Research has shown that the morphology of two-dimensional conjugated microporous polymers (CMPs) synthesized using 1,3,5-tribromobenzene as a monomer significantly affects their ability to absorb organic solvents. For instance, plate-like CMPs synthesized in mesitylene exhibit superior absorption compared to spherical or tubular morphologies obtained when using toluene or p-xylene, respectively. []
Q4: Can organosilicate low-k films be fabricated using 1,3,5-tribromobenzene?
A4: Yes, organosilicate low-k films containing 1,3- and 1,3,5-benzene bridges can be fabricated using 1,3,5-tribromobenzene through spin-on deposition and evaporation induced self-assembling techniques. []
Q5: Can 1,3,5-tribromobenzene be used in cross-coupling reactions?
A5: Yes, 1,3,5-tribromobenzene is a versatile reagent in various cross-coupling reactions, including:
- Suzuki-Miyaura Coupling: It can be reacted with arylboronic acids to synthesize star polymers, as demonstrated in the synthesis of three-arm star polymers with styrene. []
- Sonogashira Coupling: 1,3,5-Tribromobenzene can be coupled with terminal alkynes to synthesize various organic molecules, including TrisK derivatives. [, ]
- Palladium-Catalyzed Coupling: This allows for the introduction of ferrocenylvinyl groups to the benzene ring, generating (ferrocenylvinyl)arenes with interesting electrochemical properties. []
Q6: How is computational chemistry employed in research on 1,3,5-tribromobenzene derivatives?
A6: Computational methods like molecular mechanics calculations (MM2) are used to predict properties such as rotational barriers in molecules like 1,3,5-tris(1-naphthyl)benzene. These calculations are essential for understanding the conformational behavior of these molecules. [] Additionally, computational studies are utilized to investigate factors influencing the stability of silametacyclophanes derived from 1,3,5-tribromobenzene. []
Q7: How does the degree of bromination in benzene derivatives influence their biological activity?
A7: Studies on the induction of arylesterase activity by halogenated benzenes revealed that the presence and position of bromine atoms significantly impact enzyme activity. For example, 1,3,5-tribromobenzene exhibited inducing capabilities, while hexabromobenzene did not. [, , ]
Q8: Has 1,3,5-tribromobenzene been detected in the environment?
A8: Yes, 1,3,5-tribromobenzene has been detected in environmental samples. Studies have found elevated concentrations of this compound in the deep water of Lake Geneva. [] It has also been detected in snow cores from the Devon Ice Cap, indicating its potential for long-range atmospheric transport. []
Q9: How does the bioconcentration factor (BCF) of brominated aromatics relate to their environmental persistence?
A9: Research on the bioconcentration of brominated aromatics, including 1,3,5-tribromobenzene, in rainbow trout revealed a correlation between BCF and octanol-water partition coefficient (Kow). Compounds with higher Kow values, indicating greater hydrophobicity, tend to exhibit higher bioconcentration and potentially greater environmental persistence. []
Q10: What analytical techniques are used to determine the presence and concentration of 1,3,5-tribromobenzene in environmental samples?
A10: A combination of advanced analytical techniques is employed for the detection and quantification of 1,3,5-tribromobenzene, including:
- Gas Chromatography coupled with Mass Spectrometry (GC/MS): This technique separates and identifies different compounds based on their retention time and mass-to-charge ratio. It is highly sensitive and widely used for analyzing environmental samples. []
- Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique provides enhanced separation compared to traditional GC, allowing for the detection and quantification of trace levels of 1,3,5-tribromobenzene and other brominated pollutants in complex matrices. It can be coupled with various detectors, such as micro-electron capture detector (μECD) and electron capture negative chemical ionization time-of-flight mass spectrometry (ENCI-TOFMS) for increased sensitivity and selectivity towards halogenated compounds. [, ]
Q11: Are there methods for maintaining stable concentrations of hydrophobic compounds like 1,3,5-tribromobenzene in aqueous toxicological tests?
A11: Yes, Partitioning Driven Administering (PDA) is a technique that utilizes a solid phase, such as an octadecyl Empore disk loaded with the test compound, to establish and maintain stable aqueous concentrations of hydrophobic organics, including 1,3,5-tribromobenzene, in toxicological assays. []
Q12: How can the stability of compounds containing 1,3,5-tribromobenzene be enhanced during synthesis?
A12: The stability of compounds like 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene, a precursor to Rubin’s Aldehyde, can be influenced by intramolecular interactions. For example, the presence of Br···Cl interactions, shorter than the sum of van der Waals radii, can hinder exocyclic C-C bond rotation and contribute to the stability of specific isomers. []
Q13: What are some other research areas related to 1,3,5-tribromobenzene?
A13: Besides its environmental impact and synthetic utility, 1,3,5-tribromobenzene serves as a precursor for synthesizing diverse molecules with potential applications in various fields:
- Organic Electronics: TrisK derivatives, synthesized via Sonogashira coupling with 1,3,5-tribromobenzene, exhibit interesting self-assembling properties and potential applications in organic electronics. []
- Supramolecular Chemistry: 1,3,5-Tris(diisobutylhydroxysilyl)benzene, prepared from 1,3,5-tribromobenzene, forms supramolecular hydrogen-bonded complexes with trans-bis(4-pyridyl)ethylene, contributing to the understanding of non-covalent interactions. []
- Magnetic Materials: 1,3,5-Tribromobenzene acts as a starting material for synthesizing polynucleating bridging ligands that can coordinate multiple metal centers, potentially leading to materials with interesting magnetic properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



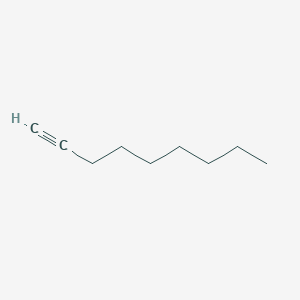
![(17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B165149.png)

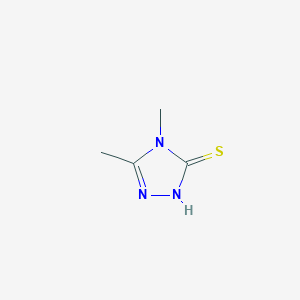

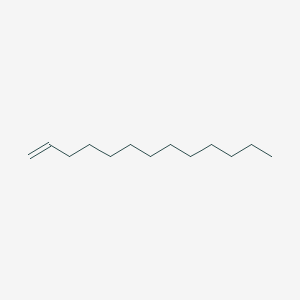
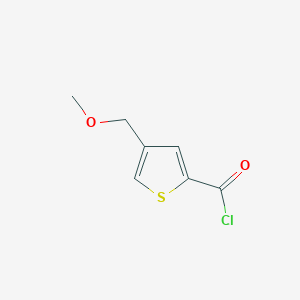

![N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B165167.png)

